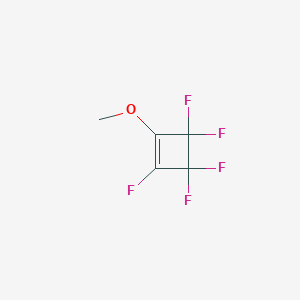

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene

Description

Contextualization within Perfluorinated Cyclic Systems

Fluorinated cyclobutanes and cyclobutenes are a subset of these cyclic systems and have been explored for their potential as building blocks in the synthesis of more complex molecules. The strain inherent in the four-membered ring, combined with the strong electron-withdrawing effects of the fluorine atoms, makes these compounds valuable intermediates in a variety of chemical transformations. acs.org Research into perfluorinated cyclic systems has been driven by the need for new materials with tailored properties and for novel synthons in organic chemistry.

Significance of Fluorinated Olefins in Contemporary Organic Synthesis

Fluorinated olefins, which are alkenes containing one or more fluorine atoms, are versatile building blocks in modern organic synthesis. The presence of fluorine atoms on the double bond significantly alters its reactivity compared to non-fluorinated analogues. These olefins can participate in a range of reactions, including cycloadditions, nucleophilic additions, and transition metal-catalyzed cross-coupling reactions.

The electronic nature of the double bond in fluorinated olefins is heavily influenced by the number and position of the fluorine atoms. In perfluorinated olefins, the double bond is electron-deficient and susceptible to attack by nucleophiles. This reactivity has been exploited in the synthesis of a wide array of fluorinated compounds. For instance, the reaction of perfluoroolefins with alcohols in the presence of a base is a common method for the preparation of fluorinated ethers. nih.gov

Research Landscape of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene

The specific compound, 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, emerges from the broader research into the reactivity of perfluorinated cycloalkenes. Its synthesis is a direct illustration of the nucleophilic substitution reactions that are characteristic of perfluoroolefins.

Synthesis and Structure:

The preparation of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene can be achieved through the reaction of hexafluorocyclobutene (B1221722) with methanol (B129727) in the presence of a base. This reaction proceeds via an addition-elimination mechanism, where the methoxide (B1231860) ion attacks the double bond of the perfluorinated ring, followed by the elimination of a fluoride (B91410) ion to yield the methoxy-substituted product. nih.gov

Detailed structural studies on 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene (also referred to in literature as PFMCB) have been conducted. Research has shown that the substitution of a vinylic fluorine atom with a methoxy (B1213986) group leads to a significant rearrangement of the electron density within the cyclobutene (B1205218) ring, particularly affecting the π-electrons of the double bond. nih.gov This electronic redistribution has a profound impact on the molecule's dipole moment, which is significantly enhanced compared to the parent hexafluorocyclobutene. nih.gov

Crystallographic studies have been performed, and the solid-state structure of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene has been determined by X-ray diffraction. These studies provide precise data on bond lengths and angles within the molecule. nih.gov

Spectroscopic and Physical Properties:

The vibrational properties of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene have been investigated through both experimental and computational methods. Infrared (IR) and Raman spectra have been calculated using density functional theory (DFT) and show excellent agreement with experimentally observed spectra. These analyses have allowed for the rigorous assignment of all vibrational bands. researchgate.net

Thermodynamic properties, such as specific heat and entropy, have also been computed as a function of temperature using phonon calculations, providing a deeper understanding of the compound's physical behavior. researchgate.net

Below are data tables summarizing some of the key physical and structural parameters that have been the subject of research for this compound and its derivatives.

| Property | Value |

| Molecular Formula | C₅H₃F₅O |

| Molecular Weight | 174.07 g/mol |

| CAS Number | 359-98-8 |

This table contains basic molecular data for 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene.

| Research Focus | Key Findings |

| Crystallography | The crystal structure has been determined by X-ray diffraction, revealing the precise geometry of the molecule in the solid state. nih.gov |

| Vibrational Spectroscopy | Infrared and Raman spectra have been calculated and are in high agreement with experimental data, allowing for complete assignment of vibrational modes. researchgate.net |

| Thermodynamics | Thermodynamic properties like specific heat and entropy have been computationally determined. researchgate.net |

| Electronic Properties | The methoxy substitution significantly increases the molecular dipole moment compared to hexafluorocyclobutene due to electronic rearrangement. nih.gov |

This table summarizes the key research findings for 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene.

Properties

IUPAC Name |

1,3,3,4,4-pentafluoro-2-methoxycyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O/c1-11-3-2(6)4(7,8)5(3,9)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGREVXBYIAJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C1(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578752 | |

| Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-98-8 | |

| Record name | 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,3,3,4,4 Pentafluoro 2 Methoxycyclobutene

Nucleophilic Substitution Reactions in Halogenated Cyclobutenes

The presence of fluorine atoms in halogenated cyclobutenes significantly influences their reactivity towards nucleophiles. The high electronegativity of fluorine creates a polarized carbon-fluorine bond, making the carbon atom susceptible to nucleophilic attack.

The substitution of a halogen on a cyclobutene (B1205218) ring by a nucleophile typically proceeds through a heterolytic mechanism, where the carbon-halogen bond is broken, and the pair of electrons from the bond is transferred to the leaving group. In the case of halogenated cyclobutenes, these reactions can occur via mechanisms analogous to the well-known S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular) pathways, though often with modifications due to the cyclic and highly substituted nature of the substrate. caltech.edu

For primary halogenoalkanes, the S_N2 mechanism is common, involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. chemguide.co.uk This leads to an inversion of stereochemistry at the reaction center. fiveable.me In contrast, tertiary halogenoalkanes often favor an S_N1 mechanism, which proceeds through a carbocation intermediate. chemguide.co.uksiue.edu The stability of this intermediate is a crucial factor in the reaction rate. siue.edu The choice between these mechanisms is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. chemguide.co.uk

In the context of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, the carbon atoms bonded to fluorine are highly electron-deficient. Nucleophilic attack is expected to occur at the vinylic carbon (C-2) bearing the methoxy (B1213986) group or at the saturated carbons (C-3 and C-4). Substitution at the vinylic position would likely proceed through an addition-elimination mechanism, a common pathway for nucleophilic aromatic substitution and for activated alkenes.

The reactivity of perfluorinated and polyfluorinated alkenes with various nucleophiles is well-documented and provides insight into the expected behavior of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene. Fluorinated alkenes are generally susceptible to nucleophilic attack. rsc.org

Thiols and Arenethiolates: These sulfur-based nucleophiles are known to react with fluorinated alkenes. For instance, reactions of arylthiols with perfluoroisobutene and other fluoroalkenes have been reported. masterorganicchemistry.com Given the high reactivity of thiols, it is expected that they would readily react with 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, likely leading to the substitution of a fluorine atom.

Enolates: Enolates are carbon-based nucleophiles formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.com They are known to participate in alkylation reactions with alkyl halides. masterorganicchemistry.com The reaction of an enolate with 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene would result in the formation of a new carbon-carbon bond, providing a route to more complex fluorinated structures.

Alkoxides: Alkoxide nucleophiles, such as methoxide (B1231860) or ethoxide, are expected to react with 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene. Depending on the reaction conditions, this could lead to substitution of a fluorine atom or, in some cases, elimination reactions.

Amines: Amines are common nitrogen-based nucleophiles that readily react with activated alkyl halides and fluoroaromatics. cas.cn Their reaction with 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene would lead to the formation of fluorinated amine derivatives.

The table below summarizes the expected products from the reaction of a generalized perfluoroalkoxycyclobutene with various nucleophiles, based on known reactivity patterns of similar compounds.

| Nucleophile | Nucleophile Type | Expected Product Type |

| Thiols (R-SH) | Sulfur | Thioether substituted cyclobutene |

| Enolates (R₂C=C(O⁻)R) | Carbon | Alkylated cyclobutene |

| Alkoxides (R-O⁻) | Oxygen | Ether substituted cyclobutene |

| Amines (R-NH₂) | Nitrogen | Amino substituted cyclobutene |

| Arenethiolates (Ar-S⁻) | Sulfur | Arylthioether substituted cyclobutene |

This table represents predicted reactivity based on analogous systems.

The activation of the exceptionally strong carbon-fluorine bond is a significant challenge in organic synthesis. researchgate.net However, in polyfluorinated systems, the electronic properties of the molecule can facilitate C-F bond activation. core.ac.uknih.gov The presence of multiple fluorine atoms can make the carbon skeleton more susceptible to nucleophilic attack, and in some cases, can lead to selective substitution of one fluorine atom over others. researchgate.net

The selectivity of C-F bond activation in compounds like 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is governed by several factors. The methoxy group at the C-2 position is an electron-donating group, which will influence the electron distribution in the double bond and the adjacent C-F bonds. Nucleophilic attack is generally favored at positions that are most electron-deficient. In this molecule, the vinylic fluorine at C-1 and the geminal fluorine atoms at C-3 and C-4 are potential sites for substitution. The regioselectivity will depend on the interplay between electronic effects and steric hindrance. For instance, transition metal catalysis is a common strategy to achieve regioselective C-F bond activation. core.ac.ukmdpi.com

Cycloaddition Reactions Involving Fluorinated Cyclobutenes

Fluorinated alkenes are known to participate in various cycloaddition reactions, offering a powerful tool for the synthesis of complex cyclic and polycyclic structures.

Thermal [2+2] cycloaddition reactions are generally considered symmetry-forbidden according to the Woodward-Hoffmann rules. youtube.com However, for certain classes of molecules, including fluorinated olefins and ketenes, these reactions can proceed readily. youtube.comresearchgate.netlibretexts.org The thermal dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane (B90634) is a classic example. researchgate.net

Fluorinated alkenes can also undergo [2+2] cycloaddition with non-fluorinated unsaturated compounds. researchgate.net The electron-withdrawing nature of the fluorine atoms lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the fluoro-olefin, facilitating the reaction with electron-rich alkenes. In the case of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, the presence of the electron-donating methoxy group might alter its reactivity in thermal [2+2] cycloadditions compared to perfluoroalkenes. It could potentially react with electron-deficient alkenes.

Beyond the classical [2+2] cycloadditions, fluorinated cyclobutene derivatives can participate in a variety of other cycloaddition reactions. Recent research has explored novel cycloaddition patterns, including [4+2], [4+3], and [4+4] cycloadditions, often catalyzed by Brønsted or Lewis acids. nih.govrsc.org These reactions provide access to a wide range of functionalized medium-sized rings and polycyclic systems. nih.govrsc.org

Donor-acceptor cyclobutenes have been shown to be versatile partners in these transformations. nih.govrsc.org While 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene itself is not a classical donor-acceptor cyclobutene, its electronic properties, with an electron-donating methoxy group and electron-withdrawing fluorine atoms, suggest it could participate in mechanistically interesting cycloaddition reactions. For example, it could potentially act as the electron-rich component in reactions with suitable dienophiles or dipolarophiles. The development of new catalytic systems continues to expand the scope of cycloaddition reactions for fluorinated building blocks. researchgate.net

The following table lists some of the cycloaddition reactions that fluorinated cyclobutenes and related compounds are known to undergo.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| [2+2] Cycloaddition | Fluoro-olefin | Alkene | Substituted cyclobutane (B1203170) |

| [4+2] Cycloaddition (Diels-Alder) | Fluorinated diene | Alkene | Substituted cyclohexene |

| [3+2] Dipolar Cycloaddition | Fluorinated alkene | Dipole | Five-membered heterocycle |

This table provides examples of cycloaddition reactions involving fluorinated alkenes and is intended to be illustrative.

Bioorthogonal Click Chemistry Methodologies with Fluorinated Cyclooctynes

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes. A prominent strategy in this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst. This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a strained cyclooctyne (B158145).

The reactivity of these cyclooctynes is crucial for efficient labeling of biomolecules in real-time. To enhance the reaction kinetics, electron-withdrawing groups, such as fluorine atoms, are strategically installed at the propargylic positions of the cyclooctyne ring. The introduction of fluorine lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates its interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. This has led to the development of highly reactive probes like monofluorinated (MOFO) and difluorinated (DIFO) cyclooctynes. These fluorinated reagents can achieve reaction rates comparable to the copper-catalyzed version, making them powerful tools for imaging and tracking biomolecules like glycans in living cells and organisms.

Oxidation Reactions: Ozonolysis and Related Processes

The ozonolysis of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene results in the cleavage of the carbon-carbon double bond, a characteristic reaction of alkenes with ozone. byjus.comwikipedia.org The specific products formed are highly dependent on the solvent and workup conditions. researchgate.net

The generally accepted mechanism for alkene ozonolysis, proposed by Criegee, proceeds through several key intermediates. wikipedia.org First, ozone undergoes a 1,3-dipolar cycloaddition with the alkene double bond to form a highly unstable primary ozonide, also known as a molozonide. wikipedia.orgiitk.ac.inlibretexts.org This intermediate rapidly cleaves via a retro-1,3-dipolar cycloaddition into a carbonyl compound and a carbonyl oxide (the Criegee intermediate). wikipedia.org In the case of the asymmetrically substituted 1,3,3,4,4-pentafluoro-2-methoxycyclobutene, this cleavage would lead to two different sets of fragments. These fragments can then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.orglibretexts.org The subsequent workup of this ozonide determines the final products.

Theoretical studies on the ozonolysis of simple fluoroalkenes suggest that all steps of the Criegee pathway—primary ozonide formation, its decomposition, and final ozonide formation—are exothermic. smu.edu The presence of fluorine atoms influences the stability of the intermediates and can direct the stereochemistry of the reaction. smu.edu

Research on the ozonolysis of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene (also named 1-methoxyperfluorocyclobut-1-ene) has demonstrated the formation of distinct product classes based on the reaction medium. researchgate.net

When the reaction is conducted in an inert solvent such as Freon-113, the ozonolysis yields complex cyclic products that incorporate eight fluorine atoms. researchgate.net This outcome suggests that the intermediate fragments generated from the ozonide cleavage may undergo dimerization or other secondary reactions to form larger ring systems under these conditions.

In contrast, when the ozonolysis is performed in the presence of a participating solvent like an alcohol, the reaction pathway changes significantly. The Criegee intermediate is trapped by the alcohol, preventing the formation of the secondary ozonide and subsequent cyclic products. This leads to the formation of acyclic polyfluorinated esters. Specifically, ozonolysis in the presence of alcohols produces the corresponding alkyl methyl ester of perfluorosuccinic acid. researchgate.net This demonstrates a versatile method for converting the cyclic fluorinated alkene into linear, difunctional compounds.

| Reaction Solvent | Product Class | Specific Product Description | Source |

|---|---|---|---|

| Freon-113 (inert) | Cyclic Polyfluorinated Compounds | Cyclic products containing eight fluorine atoms | researchgate.net |

| Freon-113 in the presence of Alcohols (ROH) | Acyclic Polyfluorinated Esters | Alkyl methyl perfluorosuccinate | researchgate.net |

Addition Reactions to the Olefinic Moiety of Fluorinated Cyclobutenes

Sigma-bond metathesis is a reaction in which a sigma bond in one reactant is exchanged for a sigma bond in another. In the context of fluorinated compounds, fluoride (B91410) metathesis represents a novel approach to manipulate the fluorine content of organic molecules by exchanging a fluoride ion (F⁻) with another nucleophile. chemrxiv.org This process can be catalyzed by organocatalysts or transition metals. chemrxiv.org

The reaction involves the transfer of a fluoride group from the organic substrate to a species that delivers an alternative functional group, such as an acetate, carboxylate, or chloride. chemrxiv.org While extensively studied for fluoroarenes, the principles can be applied to fluorinated alkenes. For a fluorinated cyclobutene, a hypothetical hydride/fluoride metathesis would involve the cleavage of a C-F bond and the formation of a C-H bond, or vice versa. This type of reaction is often driven by the formation of a strong bond, such as a Si-F or B-F bond, when using silane (B1218182) or borane (B79455) reagents for defluorination.

The olefinic moiety of fluorinated cyclobutenes can participate in insertion reactions, a fundamental step in many transition-metal-catalyzed processes, including polymerization. Olefin insertion involves the addition of a metal-ligand fragment (M-X) across the double bond. The presence of electron-withdrawing fluorine atoms on the alkene can influence the thermodynamics and kinetics of this process.

A key mechanistic pathway in the chemistry of organometallic complexes bearing fluoroalkyl ligands is β-fluoride elimination. This reaction involves the transfer of a fluorine atom from the β-position of an alkyl chain to the metal center, resulting in the formation of a metal-fluoride (M-F) species and a C=C double bond. This M-F species can be catalytically active. For instance, studies have shown that a (phosphinoarenesulfonate)PdF complex can insert vinyl fluoride to generate a Pd-CH₂CHF₂ species. nih.gov This demonstrates that a metal-fluoride bond is capable of undergoing olefin insertion, which serves as a catalyst reactivation pathway following a β-fluoride elimination event. nih.gov

In some systems, β-fluoride elimination is a crucial step for achieving nucleophilic substitution on fluoroalkenes. A proposed catalytic cycle involves the oxidative addition of a transition metal like palladium into a strained bond of the substrate, followed by β-fluoride elimination to create a fluoroallyl palladium intermediate. researchgate.net Subsequent nucleophilic attack and reductive elimination can then yield the substituted product. This highlights how β-fluoride elimination can be a productive pathway rather than solely a termination or decomposition reaction. nih.govresearchgate.net

Reactions with Phosphorus and Sulfur Reagents

The reactivity of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene towards phosphorus and sulfur reagents is characterized by the electrophilic nature of the fluorinated cyclobutene ring. The high degree of fluorination polarizes the carbon-carbon double bond, making it susceptible to attack by soft nucleophiles like those derived from phosphorus and sulfur.

Phosphorus Reagents:

Phosphorus ylides, such as those used in the Wittig reaction, are potent carbon nucleophiles. While direct studies on 1,3,3,4,4-pentafluoro-2-methoxycyclobutene are not extensively documented, the reactions of related perfluorinated alkenes with phosphorus ylides suggest that nucleophilic attack at the double bond is a primary reaction pathway. libretexts.orglibretexts.orgresearchgate.net The reaction of triphenylphosphine (B44618) with activated alkynes in the presence of a proton source is a known method for generating stable phosphorus ylides. arkat-usa.org This suggests that 1,3,3,4,4-pentafluoro-2-methoxycyclobutene could potentially react with triphenylphosphine in the presence of a suitable proton donor to form a phosphonium (B103445) intermediate, which could then undergo further transformations. The general reactivity of phosphorus ylides with carbonyl compounds to form alkenes is a cornerstone of organic synthesis. libretexts.orglibretexts.org

In a related context, the reaction of π-perfluoroallyltricarbonylcobalt with triphenylphosphine results in the displacement of a carbonyl ligand, showcasing the nucleophilic character of the phosphine. researchgate.net While not a direct analogue, this illustrates the propensity of phosphines to react with electron-deficient metal centers, a principle that can be extended to the electron-deficient carbon framework of the fluorinated cyclobutene.

Sulfur Reagents:

Sulfur nucleophiles, particularly thiols and their conjugate bases (thiolates), are known to be highly effective in nucleophilic substitution reactions. libretexts.org Their reactivity is often superior to that of their oxygen counterparts due to the greater polarizability and nucleophilicity of sulfur. libretexts.orgmsu.eduyoutube.com In the context of fluorinated cyclobutenes, thiols are expected to react via nucleophilic vinylic substitution, where the thiol or thiolate displaces one of the fluorine atoms on the double bond. The para-fluoro-thiol reaction, a highly regioselective substitution of a fluorine atom on a pentafluorophenyl ring by a thiolate, serves as a strong precedent for this type of reactivity. rsc.orgresearchgate.net

The reaction of thiols with various electrophiles is a well-established area of research. nih.govnih.gov For instance, the addition of thiols to Michael acceptors is a common synthetic transformation. nsf.gov Given the electrophilic character of the double bond in 1,3,3,4,4-pentafluoro-2-methoxycyclobutene, a Michael-type addition of a thiol is a plausible reaction pathway. The general mechanism for the formation of thioacetals from carbonyl compounds involves the acid-catalyzed addition of thiols, highlighting their nucleophilic nature. youtube.com

| Reagent Type | General Reactivity with Fluorinated Alkenes | Plausible Product with 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene |

| Phosphorus Ylides (e.g., Ph₃P=CHR) | Nucleophilic addition to the double bond. | Adduct from attack at the C=C double bond. |

| Triphenylphosphine (PPh₃) | Nucleophilic attack on electron-deficient centers. | Potential formation of a phosphonium intermediate. |

| Thiols (RSH) | Nucleophilic vinylic substitution. | Substitution of a vinylic fluorine atom by the thiol group. |

| Thiolates (RS⁻) | Stronger nucleophiles, readily undergo substitution. | More rapid substitution of a vinylic fluorine atom. |

Rearrangement and Isomerization Processes in Fluorinated Cyclobutene Systems

Fluorinated cyclobutene derivatives and their related saturated ring systems can undergo various rearrangement and isomerization processes, driven by factors such as ring strain, electronic effects of the fluorine substituents, and the presence of catalysts or reagents.

Keto-enol tautomerism is a fundamental equilibrium between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form). nih.gov In simple, non-fluorinated ketones, the keto form is generally much more stable. However, the presence of fluorine atoms on the ring can dramatically shift this equilibrium towards the enol tautomer.

For example, in the case of 2H-perfluorocyclobutanone, the corresponding enol, perfluorocyclobut-1-enol, is the more stable tautomer. The ketone is not detectable under equilibrating conditions in various solvents. This phenomenon is also observed in related fluorinated bicyclic systems.

| Compound | Keto Form | Enol Form | Predominant Tautomer |

| 2H-Perfluorocyclobutanone | 2H-Perfluorocyclobutanone | Perfluorocyclobut-1-enol | Enol |

| 3H-Perfluorobicyclo[2.2.0]hexan-2-one | 3H-Perfluorobicyclo[2.2.0]hexan-2-one | Perfluorobicyclo[2.2.0]hex-2-en-2-ol | Enol (in Lewis basic solvents) |

| 2H-Perfluorocyclopentanone | 2H-Perfluorocyclopentanone | Perfluorocyclopent-1-enol | Enol |

Electrocyclic reactions are a class of pericyclic reactions involving the concerted formation or cleavage of a sigma bond within a conjugated pi system. The ring-opening of cyclobutenes to form butadienes is a classic example of an electrocyclic reaction. elsevierpure.com These reactions can be initiated thermally or photochemically, and their stereochemical outcome is governed by the Woodward-Hoffmann rules. nih.govresearchgate.net

In certain fluorinated cyclobutene systems, the presence of an anion can significantly accelerate the rate of electrocyclic ring-opening. This is often referred to as anion-accelerated or anion-induced ring opening. The mechanism typically involves the formation of an anionic intermediate, which is electronically more disposed to undergo the ring-opening process. nih.gov

While specific studies on the anion-accelerated ring-opening of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene are limited, the principle can be inferred from related systems. For instance, the reaction of perfluorocyclobutene with cesium fluoride can lead to the formation of a stable carbanion. rsc.org Such an anionic species would be expected to have a lower activation barrier for electrocyclic ring-opening compared to the neutral molecule. The ring-opening of cyclobutenes can also be a key step in more complex transformations, such as ring-opening metathesis polymerization (ROMP). beilstein-journals.org The general principle of ring-opening reactions is a powerful tool in synthetic chemistry for accessing different molecular architectures. nih.gov

The process can be conceptualized as follows:

An anionic species (e.g., a fluoride ion) attacks the cyclobutene ring or an attached functional group, generating an anionic intermediate.

The presence of the negative charge on the ring system facilitates the cleavage of the cyclobutane sigma bond.

A concerted reorganization of electrons leads to the formation of a conjugated diene system.

This type of reactivity highlights the unique influence of fluorine substituents on the electronic properties and reaction pathways of cyclic organic molecules.

Structure Reactivity Relationships in Fluorinated Cyclobutenes

Electronic Effects of Fluorine Substitution on Cyclobutene (B1205218) Ring Systems

Influence on Carbon-Carbon Bond Lengths and Ring Puckering

The substitution of hydrogen with fluorine significantly modifies the geometry of the cyclobutene ring. Computational studies on related polyfluorinated cyclobutenes, such as hexafluorocyclobutene (B1221722), provide insight into these structural changes. High-level coupled-cluster investigations have shown that fluorination has a notable effect on the carbon-carbon bond lengths. Contrary to some earlier experimental interpretations, these computational studies prove that extensive fluorination, particularly at the C3 and C4 positions, leads to a shortening of the C3-C4 single bond opposite the double bond. researchgate.net This effect is attributed to the electron-withdrawing nature of the fluorine atoms, which alters the hybridization and electronic distribution within the strained four-membered ring.

The presence of bulky and highly electronegative substituents also influences the planarity of the cyclobutene ring. While cyclobutene itself is puckered, the specific substitution pattern in 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, with two geminal difluoro groups, contributes to a distinct ring conformation. The steric and electrostatic repulsions between the fluorine atoms, particularly in the CF2 groups, play a significant role in determining the degree of ring puckering.

Electrophilicity and Lowest Unoccupied Molecular Orbital (LUMO) Energy Correlations

The strong electron-withdrawing capability of fluorine significantly lowers the energy of the molecular orbitals (MOs). nih.gov For 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, the five fluorine atoms substantially reduce the electron density of the carbon skeleton, particularly of the C=C double bond. This reduction in electron density drastically increases the electrophilicity of the molecule, making it highly susceptible to attack by nucleophiles.

This enhanced reactivity is directly correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The strong inductive effect of fluorine stabilizes the LUMO, lowering its energy. A lower LUMO energy indicates a greater ability to accept electrons from an incoming nucleophile. There is a strong linear relationship between the electrophilicity of a molecule and its LUMO energy; as the LUMO energy decreases, the electrophilicity increases. researchgate.net Consequently, the pentafluorinated cyclobutene derivative is a potent electrophile, readily reacting with a wide range of nucleophiles at the double bond.

Impact of Substitution Patterns on Carbanion Stability and Leaving Group Mobility

The specific placement of fluorine atoms in 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene has a critical impact on the stability of anionic intermediates and the facility with which leaving groups can depart during a reaction. Nucleophilic attack on the double bond often generates a carbanion intermediate. The stability of this carbanion is paramount in determining the reaction's feasibility. The presence of fluorine atoms, especially on the carbon atom bearing the negative charge (α-fluorine), provides significant stabilization through the inductive effect.

Furthermore, in substitution reactions, a fluoride (B91410) ion can serve as a leaving group. This is particularly relevant in polyfluorinated systems where the departure of a fluoride ion can be facilitated by the electronic stabilization of the resulting intermediate. mdpi.com

Mechanistic Implications of Fluorine Placement on Reaction Pathways

The arrangement of substituents dictates the preferred mechanistic pathways for reactions involving 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene. The primary pathway involves the nucleophilic attack on the electron-deficient double bond. The methoxy (B1213986) group at C2 and the fluorine atom at C1 create a polarized π-system, directing the regioselectivity of the attack.

The reaction typically proceeds via a two-step addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SNAr), or a simple addition mechanism if no suitable leaving group is present.

Nucleophilic Addition: A nucleophile attacks one of the carbons of the double bond (C1 or C2), breaking the π-bond and forming a new single bond. This creates a carbanion intermediate.

Protonation or Elimination: If the reaction is an addition, the carbanion is subsequently protonated by a proton source in the reaction mixture. If the reaction is a substitution, and the initial attack occurs at C1, the intermediate can eliminate the C1-fluoride ion to reform the double bond, resulting in a net substitution of fluorine.

The geminal difluoro groups at C3 and C4 are generally unreactive towards substitution but play a crucial role electronically by stabilizing the ring and any anionic intermediates formed during the reaction. Their presence ensures the high electrophilicity of the double bond, which is the primary site of reactivity.

Stereochemical Aspects and Diastereoselectivity in Fluorinated Cyclobutene Reactions

When reactions of fluorinated cyclobutenes create new chiral centers, the stereochemical outcome is heavily influenced by the existing structure of the ring. The puckered nature of the cyclobutene ring means that the two faces are sterically non-equivalent. An incoming nucleophile will preferentially attack from the less sterically hindered face.

Research on substituted cyclobutenes has shown that substituents on the C3 and C4 positions cause minor distortions in the ring geometry. researchgate.net These subtle geometric perturbations can direct the stereochemistry of the reaction. researchgate.net For 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, the bulky CF2 groups create a specific and rigid conformation. This conformational bias can lead to high diastereoselectivity in addition reactions. The incoming nucleophile will approach the double bond from the face that minimizes steric interactions with the CF2 groups, leading to the preferential formation of one diastereomer. This control over stereochemistry is a key feature in the synthetic utility of strained, highly substituted ring systems. mdpi.com

Advanced Spectroscopic Characterization Techniques for 1,3,3,4,4 Pentafluoro 2 Methoxycyclobutene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules like 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene. The presence of fluorine (¹⁹F) and carbon-13 (¹³C) isotopes allows for detailed spectral analysis.

¹⁹F NMR and ¹³C NMR Spectral Analysis

The ¹⁹F NMR spectrum of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is anticipated to exhibit distinct signals corresponding to the different fluorine environments within the molecule. The fluorine atom at the C1 position (vinylic) would appear as a multiplet due to coupling with the geminal and vicinal fluorine atoms. The four fluorine atoms on the saturated C3 and C4 positions are diastereotopic and would likely present as two distinct complex multiplets, or an AA'BB' system, further split by coupling to the C1 fluorine.

In ¹³C NMR spectroscopy, the carbon atoms of the cyclobutene (B1205218) ring and the methoxy (B1213986) group will each produce a unique resonance. The chemical shifts are influenced by the high electronegativity of the attached fluorine atoms. The olefinic carbons (C1 and C2) are expected to resonate at a lower field compared to the saturated carbons (C3 and C4). The carbon of the methoxy group will appear at a characteristic upfield shift. The signals for the fluorinated carbons will exhibit splitting due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF).

Table 1: Predicted ¹⁹F and ¹³C NMR Chemical Shifts (δ) for 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹⁹F NMR | ||

| F at C1 | -150 to -170 | ddd |

| F₂ at C3 | -110 to -130 | m |

| F₂ at C4 | -110 to -130 | m |

| ¹³C NMR | ||

| C1 | 140 - 150 | d (¹JCF) |

| C2 | 155 - 165 | s |

| C3 | 115 - 125 | t (¹JCF) |

| C4 | 115 - 125 | t (¹JCF) |

| OCH₃ | 55 - 65 | s |

Note: Predicted values are based on general principles and data for similar fluorinated cyclobutene structures. Actual experimental values may vary.

Determination of Coupling Constants and Conformational Analysis

The puckered nature of the cyclobutane (B1203170) ring in fluorinated derivatives leads to different spatial arrangements of the substituents, which can be investigated through the analysis of NMR coupling constants. acs.org The magnitude of vicinal fluorine-fluorine (³JFF) and hydrogen-fluorine (³JHF) coupling constants is dependent on the dihedral angle between the coupled nuclei, a principle famously described by the Karplus relationship. mdpi.com

By measuring these coupling constants from high-resolution NMR spectra, it is possible to deduce the preferred conformation of the cyclobutene ring. For 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, the coupling between the fluorine at C1 and the fluorines at C4 would be particularly informative for determining the degree of ring puckering. Computational methods can be used in conjunction with experimental NMR data to model the conformational landscape of the molecule and identify the most stable conformers. copernicus.orgsjsu.edu

Table 2: Representative Coupling Constants for Conformational Analysis

| Coupling | Typical Magnitude (Hz) | Structural Information |

| ²JFF (geminal) | 180 - 250 | Confirms geminal fluorine pairs |

| ³JFF (vicinal) | 0 - 20 | Dihedral angle dependent, indicates ring conformation |

| ⁴JFF (long-range) | 5 - 15 | Through-space or through-bond coupling, provides structural constraints |

Mass Spectrometry for Reaction Product Elucidation (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene in reaction mixtures. mdpi.com In GC-MS, the sample is first separated based on volatility and polarity by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for fluorinated compounds include the loss of fluorine atoms, the methoxy group, and cleavage of the cyclobutene ring. The resulting fragment ions provide a fingerprint that confirms the identity of the compound. nih.gov This technique is particularly useful for monitoring the progress of a reaction and identifying byproducts. nih.gov

Microwave Spectroscopy for Precise Molecular Structure Determination of Fluorinated Cyclobutenes

The analysis of the microwave spectrum of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene would yield rotational constants (A, B, and C) for the parent molecule and its isotopologues (e.g., containing ¹³C). This detailed structural information is invaluable for understanding the fundamental properties of the molecule and for benchmarking theoretical calculations.

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org For 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, the IR spectrum would exhibit characteristic absorption bands.

The C=C double bond of the cyclobutene ring would show a stretching vibration in the region of 1650-1700 cm⁻¹. The C-F bonds will have strong absorption bands in the 1000-1400 cm⁻¹ region. The C-O stretching of the methoxy group will appear around 1050-1150 cm⁻¹, and the C-H stretching of the methyl group will be observed near 2850-3000 cm⁻¹. The precise positions of these bands can provide subtle information about the electronic environment and conformation of the molecule. nih.gov

Table 3: Characteristic IR Absorption Frequencies for 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H (in OCH₃) | Stretching | 2850 - 3000 |

| C=C | Stretching | 1650 - 1700 |

| C-F | Stretching | 1000 - 1400 |

| C-O | Stretching | 1050 - 1150 |

Advanced Spectroscopic Methods in Complex Reaction Mixture Analysis

In many synthetic procedures, 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene may be part of a complex mixture of reactants, intermediates, and byproducts. chemrxiv.org Advanced spectroscopic techniques are essential for analyzing such mixtures. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between different atoms within the molecule, helping to distinguish it from other components. nih.gov

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of non-volatile or thermally labile compounds in a mixture before their detection by the mass spectrometer. nih.gov For complex reaction mixtures containing fluorinated compounds, techniques like ¹⁹F NMR can be used quantitatively to determine the relative amounts of different fluorinated species present. nih.gov

Computational Chemistry and Theoretical Studies on 1,3,3,4,4 Pentafluoro 2 Methoxycyclobutene

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. For 1,3,3,4,4-pentafluoro-2-methoxycyclobutene, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are used to determine its most stable three-dimensional structure. nih.gov These calculations optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

The electronic structure of the molecule is also elucidated through DFT. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular dipole moment. The high degree of fluorination significantly influences the electronic properties. The five fluorine atoms, being highly electronegative, withdraw electron density from the cyclobutene (B1205218) ring, particularly from the carbon atoms to which they are attached. This inductive effect makes the ring electron-deficient.

The methoxy (B1213986) group (–OCH₃), in contrast, can act as an electron-donating group through resonance, where the oxygen's lone pair of electrons can delocalize into the double bond of the cyclobutene ring. DFT calculations can quantify these opposing electronic effects. The calculated HOMO-LUMO gap is a key parameter derived from these studies, providing an indication of the molecule's kinetic stability and reactivity. eurjchem.com

| Parameter | Typical Calculated Value |

|---|---|

| C=C Bond Length | ~1.34 Å |

| C-C Single Bond Length (in ring) | ~1.52 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

Ab Initio and Semi-Empirical Quantum Mechanical Calculations (e.g., MNDO)

Beyond DFT, other quantum mechanical methods are employed to study fluorinated cyclobutenes. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a high level of theory and can provide very accurate results, especially for conformational energies. researchgate.net These methods are computationally more intensive than DFT but can be valuable for benchmarking results. researchgate.net For instance, ab initio calculations can be used to precisely determine the rotational barriers of the methoxy group and the puckering of the cyclobutene ring.

On the other end of the computational cost spectrum, semi-empirical methods like MNDO (Modified Neglect of Diatomic Overlap) provide a faster, albeit less accurate, way to study molecular properties. nih.gov These methods are parameterized using experimental data and can be particularly useful for screening large numbers of related compounds or for studying very large systems. nih.gov While they may not provide the same quantitative accuracy as DFT or high-level ab initio methods, they can be effective in identifying trends in reactivity and in providing initial geometries for more rigorous calculations.

Prediction of Reactivity and Reaction Mechanisms (e.g., Electrophilicity)

Computational chemistry is instrumental in predicting the reactivity of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene. The significant electron-withdrawing effect of the five fluorine atoms makes the double bond of the cyclobutene ring highly electrophilic. This means it is susceptible to attack by nucleophiles.

Reactivity descriptors derived from DFT calculations, such as the electrophilicity index (ω), can quantify this effect. mdpi.com A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The locations within the molecule that are most susceptible to attack can be predicted by examining the condensed Fukui functions or by mapping the electrostatic potential (ESP) onto the electron density surface. nih.gov For this molecule, the carbon atom of the double bond that is not bonded to the methoxy group is expected to be a primary site for nucleophilic attack due to the combined inductive effects of the neighboring fluorine atoms.

Theoretical studies can also map out the entire reaction mechanism for processes like nucleophilic substitution. By calculating the structures and energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.

Modeling of Energetics and Transition States in Fluorinated Cyclobutene Reactions

For example, in a nucleophilic addition-elimination reaction, computational models can identify the transition state structure. researchgate.net This is the highest energy point along the reaction coordinate and its structure reveals the geometric arrangement of atoms as bonds are being broken and formed. The calculated activation energy for this transition state is crucial for predicting the reaction rate. DFT and ab initio methods are commonly used to locate and characterize these transition states. researchgate.net

The presence of fluorine atoms can have a substantial impact on the stability of intermediates and transition states. Fluorine's ability to stabilize an adjacent carbanion (the α-fluoro effect) can influence the reaction pathway. Computational studies can model these subtle electronic effects that dictate the regioselectivity and stereoselectivity of reactions. Studies on related fluorinated systems have shown that fluorine substitution can significantly alter strain energies and the energetics of ring-opening reactions. nih.govresearchgate.net

Table 2: Illustrative Calculated Energies for a Reaction Step Note: This table presents hypothetical energy values to illustrate the output of computational modeling for a generic reaction step.

| Parameter | Hypothetical Calculated Value (kcal/mol) |

|---|

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to find a statistical relationship between a molecule's chemical structure and its reactivity. nih.gov In the context of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene and related compounds, QSRR models could be developed to predict their reaction rates with a series of nucleophiles.

To build a QSRR model, a set of structurally related fluorinated cyclobutenes would be studied. For each compound, a variety of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies, electrophilicity index), steric (e.g., molecular volume), or topological. The experimental reaction rates (or other measures of reactivity) for these compounds would then be correlated with the calculated descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Once a statistically significant QSRR model is established, it can be used to predict the reactivity of new, untested fluorinated cyclobutenes, including other derivatives of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene, without the need for further experiments. This approach is valuable for efficiently screening potential reactants and for gaining a deeper understanding of the factors that govern their reactivity. nih.gov

Advanced Applications in Organic Synthesis and Building Block Chemistry

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene as a Fluorinated Synthon

Fluorinated building blocks are of paramount importance in medicinal chemistry, materials science, and agrochemistry. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and bioactivity. sigmaaldrich.comfluorochem.co.uk While specific documented examples of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene as a direct synthon are not extensively reported in readily available literature, its structure suggests its potential as a precursor for various fluorinated compounds. The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis.

Fluorinated cyclobutane (B1203170) derivatives, in general, are valuable building blocks for the synthesis of complex molecules. nih.govresearchgate.net The presence of the pentafluorinated cyclobutane ring in 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene makes it a potential source for introducing this motif into larger, more complex structures. The reactivity of the double bond and the potential for substitution of the methoxy (B1213986) group or fluorine atoms offer pathways to functionalize this core structure. The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov

Table 1: Properties of Representative Fluorinated Building Blocks

| Property | Example Compound | Impact of Fluorination | General Application |

|---|---|---|---|

| Lipophilicity | Fluorinated Phenylalanine | Increased lipophilicity can enhance membrane permeability. | Drug Discovery |

| Metabolic Stability | Fluorinated Steroids | C-F bond is stronger than C-H, slowing metabolic degradation. | Pharmaceuticals |

| Acidity/Basicity | Trifluoroacetic Acid | Strong electron-withdrawing effect increases acidity. | Reagent in Synthesis |

| Conformational Control | Fluorinated Proline | Fluorine can influence ring pucker and peptide conformation. | Peptide Synthesis |

This table provides general examples of how fluorination impacts molecular properties and is not specific to 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene due to a lack of specific data in the search results.

Synthesis of Complex Polyfluorinated Compounds via 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene Intermediates

The synthesis of complex polyfluorinated compounds often relies on the use of smaller, pre-fluorinated building blocks. While direct evidence of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene being used as an intermediate in the synthesis of specific complex polyfluorinated compounds is scarce in the reviewed literature, its structure is analogous to other perfluorocyclobutene (PFCB) derivatives that are known to undergo various transformations. For instance, reactions involving the double bond of the cyclobutene (B1205218) ring could lead to the formation of more complex polyfluorinated architectures.

The reactivity of perfluorocyclobutene with nucleophiles like pyridine (B92270) can lead to the formation of dimers and trimers, indicating the potential for this class of compounds to build larger molecular frameworks. rsc.org Although this specific reaction was not documented for the methoxy-substituted derivative, it highlights a potential reaction pathway.

Development of Novel Transformations Leveraging its Unique Reactivity

The unique reactivity of strained, fluorinated cyclobutenes can be harnessed to develop novel chemical transformations. The combination of ring strain and the electronic effects of the fluorine and methoxy substituents in 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene suggests a rich and potentially unique reaction chemistry.

While specific novel transformations for this exact compound are not detailed in the available literature, the broader class of cyclobutane derivatives is known to undergo a variety of ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. researchgate.net These reactions can provide access to a diverse range of molecular scaffolds that would be difficult to synthesize through other means. The development of such transformations for 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene could lead to new synthetic routes for valuable fluorinated compounds.

Integration into Cross-Linkable Perfluorocyclobutane-Based Materials (Focus on Synthesis Pathways)

Perfluorocyclobutane (PFCB) polymers are a class of high-performance materials known for their excellent thermal stability, chemical resistance, and low dielectric constants. A primary route to these polymers involves the thermal [2+2] cyclodimerization of trifluorovinyl ethers (TFVEs).

Although a direct synthesis pathway from 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene to a trifluorovinyl ether monomer is not explicitly described in the reviewed literature, the synthesis of TFVEs from other perfluorinated precursors is well-established. fluorine1.ruutoronto.ca A plausible, though not yet documented, synthetic route could involve the conversion of the methoxy group of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene into a group that can be subsequently eliminated to form a trifluorovinyl ether.

Once a suitable trifluorovinyl ether monomer is obtained, it can be polymerized to form linear PFCB polymers. Cross-linking can be achieved by incorporating monomers with multiple TFVE groups or other reactive functionalities that can form cross-links upon curing.

Table 2: General Synthesis Pathway for Cross-Linkable PFCB Materials

| Step | Description | Key Intermediates/Monomers |

|---|---|---|

| 1. Monomer Synthesis | Conversion of a suitable precursor to a trifluorovinyl ether (TFVE) monomer. This may involve multiple synthetic steps. | Aryl or Alkyl Trifluorovinyl Ethers |

| 2. Polymerization | Thermal [2+2] cycloaddition of TFVE monomers to form a linear or branched perfluorocyclobutane (PFCB) polymer. | Linear or Branched PFCB Polymer |

| 3. Cross-linking | Curing of the polymer, often through the reaction of incorporated functional groups or additional TFVE moieties, to form a cross-linked network. | Cross-linked PFCB Material |

This table outlines a general pathway and does not represent a proven synthesis starting from 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene due to a lack of specific literature.

Emerging Research Directions and Future Prospects for 1,3,3,4,4 Pentafluoro 2 Methoxycyclobutene

Exploration of Undiscovered Reactivity Pathways

The reactivity of perfluorinated and polyfluorinated alkenes is often dominated by their susceptibility to nucleophilic attack, a consequence of the strong electron-withdrawing nature of the fluorine atoms. mdpi.comresearchgate.net For 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, the double bond is highly polarized, making it a prime target for a variety of nucleophiles. While reactions with common nucleophiles are known, emerging research is focused on uncovering more complex and previously undiscovered reactivity pathways.

Future explorations are likely to investigate reactions with a wider range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles under various conditions to synthesize novel functionalized cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. The interplay between the methoxy (B1213986) group and the perfluorinated backbone can lead to unexpected regioselectivity and stereoselectivity. For instance, the reaction with bifunctional nucleophiles could lead to the formation of novel heterocyclic systems fused to the cyclobutane ring.

Furthermore, the potential for radical-mediated reactions remains an area ripe for exploration. The introduction of radical initiators could unveil new modes of addition and substitution, leading to the formation of complex molecular architectures that are not accessible through traditional ionic pathways. The unique strain of the cyclobutene ring could also be harnessed in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, with a variety of dienophiles and dienes, respectively. The electronic nature of the fluorinated double bond is expected to significantly influence the feasibility and outcome of these reactions.

Catalyst Development for Selective Transformations

The selective transformation of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene into valuable downstream products is a key area of ongoing research. While thermal and uncatalyzed reactions have their place, the development of sophisticated catalytic systems is crucial for achieving high levels of chemo-, regio-, and stereoselectivity.

Transition metal catalysis, in particular, offers a powerful toolkit for activating and functionalizing the C-F and C-C bonds of the cyclobutene core. For instance, palladium-catalyzed cross-coupling reactions, which have been successfully applied to other fluorinated systems, could be adapted for 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene. rsc.org This would enable the introduction of a wide range of aryl, vinyl, and alkyl groups at specific positions on the cyclobutene ring.

Another promising avenue is the development of catalysts for asymmetric transformations. Chiral catalysts could be employed to control the stereochemistry of addition reactions to the double bond or to effect enantioselective ring-opening reactions. This would provide access to enantiomerically enriched fluorinated building blocks, which are of high value in the synthesis of pharmaceuticals and other bioactive molecules.

Furthermore, the development of catalysts for the controlled ring-opening and ring-expansion of the cyclobutene core is a significant challenge and a major opportunity. Such catalysts could provide access to a diverse range of linear and larger cyclic fluorinated compounds that would be difficult to synthesize by other means. Research in this area may focus on Lewis acids, transition metal complexes, and organocatalysts. The table below summarizes potential catalytic approaches for the selective transformation of the title compound.

| Catalytic Approach | Target Transformation | Potential Catalyst Classes |

| Cross-Coupling | C-F or C-H functionalization | Palladium, Nickel, Copper complexes |

| Asymmetric Hydrogenation | Enantioselective reduction of the double bond | Chiral Rhodium, Ruthenium, Iridium catalysts |

| Asymmetric Cycloaddition | Enantioselective [2+2] or [4+2] cycloadditions | Chiral Lewis acids, Organocatalysts |

| Ring-Opening/Expansion | Controlled cleavage and rearrangement of the cyclobutene ring | Transition metal complexes (e.g., Rh, Au), Strong Lewis acids |

Green Chemistry Approaches in Fluorinated Cyclobutene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including fluorinated compounds. The synthesis of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene and its derivatives is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods.

One key area of focus is the use of safer and more sustainable fluorinating agents. Traditional fluorination methods often employ hazardous reagents. The development of methods that utilize solid fluoride (B91410) sources, such as metal fluorides, which are easier to handle and generate less toxic waste, is a significant step forward. nottingham.ac.uk

Another important aspect of green chemistry is the use of environmentally friendly solvents. The development of synthetic protocols that can be carried out in water, supercritical fluids, or biodegradable solvents would significantly reduce the environmental impact of fluorochemical production. Furthermore, the use of catalytic methods, as discussed in the previous section, is inherently greener than stoichiometric approaches as it reduces waste and improves atom economy.

The development of one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, is another key strategy in green chemistry. This approach can significantly reduce solvent usage, energy consumption, and waste generation. Future research will likely explore the development of such integrated processes for the synthesis and derivatization of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, computational modeling can provide valuable insights into its structure, reactivity, and spectroscopic properties.

A study utilizing DFT has already investigated the effect of the methoxy substituent on the structural and electronic properties of hexafluorocyclobutene (B1221722), providing a foundational understanding of the title compound. researchgate.net Advanced computational modeling can build upon this foundation to predict the outcomes of various reactions. For example, the calculation of reaction energy profiles can help to identify the most likely products of a given reaction and to understand the factors that control selectivity. researchgate.netresearchgate.net

Computational methods can also be used to design new catalysts for the selective transformation of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene. By modeling the interaction of the substrate with different catalyst candidates, it is possible to identify catalysts that are likely to be effective and selective. This predictive approach can significantly accelerate the discovery of new and improved catalytic systems.

Furthermore, computational modeling can be used to predict the spectroscopic properties of novel compounds derived from 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene. This can aid in the characterization of new products and can help to guide synthetic efforts. The synergy between computational prediction and experimental validation is a powerful paradigm for the efficient development of new chemistry. nih.gov

Design of Novel Fluorinated Building Blocks based on Cyclobutene Core Structure

The unique structural and electronic properties of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene make it an excellent starting point for the design and synthesis of novel fluorinated building blocks. fluorochem.co.uksigmaaldrich.comnih.govossila.comresearchgate.net These building blocks, in turn, can be used to construct more complex molecules with tailored properties for a wide range of applications.

By selectively functionalizing the cyclobutene ring, it is possible to create a library of derivatives with diverse chemical handles. For example, the introduction of functional groups such as carboxylic acids, amines, alcohols, and halides can provide points of attachment for further synthetic elaboration. The table below illustrates some potential novel building blocks that could be synthesized from 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene and their potential applications.

| Building Block | Potential Synthesis from 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene | Potential Applications |

| Fluorinated Cyclobutane Carboxylic Acids | Oxidation of a functionalized side chain | Pharmaceutical synthesis, polymer chemistry |

| Fluorinated Cyclobutane Amines | Reductive amination or nucleophilic substitution | Agrochemicals, medicinal chemistry |

| Bifunctional Fluorinated Cyclobutanes | Di-functionalization of the cyclobutene ring | Cross-linking agents, monomer synthesis |

| Chiral Fluorinated Cyclobutanes | Asymmetric catalysis | Chiral auxiliaries, synthesis of enantiopure drugs |

The rigid cyclobutane scaffold can impart specific conformational constraints on molecules, which can be advantageous in drug design and materials science. The presence of multiple fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Therefore, the development of a diverse portfolio of fluorinated building blocks based on the 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene core is a key objective for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene, and what challenges arise during fluorination?

- Methodology : Fluorinated cyclobutenes are typically synthesized via halogen-exchange reactions using fluorinating agents like SF₄ or HF-pyridine complexes. However, regioselectivity issues may arise due to competing elimination pathways. For methoxy-substituted derivatives, protecting-group strategies (e.g., silyl ethers) are critical to prevent nucleophilic displacement of the methoxy group during fluorination. Characterization should prioritize ¹⁹F NMR to confirm fluorine substitution patterns and GC-MS to verify purity .

Q. How can researchers validate the structural integrity of this compound, particularly its cyclobutene ring and fluorine distribution?

- Methodology : Combine X-ray crystallography for absolute stereochemical confirmation (if crystalline) with ¹H-¹³C HMBC NMR to correlate methoxy protons with adjacent carbons. Use ¹⁹F-¹³C coupling constants to map fluorine positions. Computational methods (DFT with B3LYP/6-311+G(d,p)) can predict NMR shifts and compare them to experimental data to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene in Diels-Alder reactions?

- Methodology : The electron-withdrawing pentafluoro group enhances electrophilicity, but steric hindrance from fluorine substituents may limit reactivity. Conduct kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) to assess activation parameters. Compare with non-fluorinated analogs to isolate electronic vs. steric effects. Computational docking simulations (e.g., Gaussian 16) can model transition states and orbital interactions .

Q. How do contradictory data on thermal stability in literature arise, and how can they be reconciled?

- Methodology : Thermal decomposition pathways (e.g., retro-Diels-Alder vs. ring-opening) depend on substituent arrangement. Use thermogravimetric analysis (TGA) under inert and oxidative atmospheres to map degradation thresholds. Pair with in situ FT-IR to detect transient intermediates like fluorinated alkenes or carbonyl byproducts. Cross-reference with Pharos Project data on analogous perfluorinated cyclobutenes, which show stability thresholds at 150–200°C .

Q. What strategies optimize catalytic asymmetric synthesis of derivatives for chiral material applications?

- Methodology : Employ chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) to induce asymmetry during cycloadditions. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher’s ester analysis. For fluorinated systems, ensure catalysts resist fluorine-induced deactivation by pre-screening with fluorinated ligands (e.g., BINAP-F8). Compare results to non-fluorinated systems to quantify fluorine’s stereoelectronic impact .

Data Contradiction Analysis

Q. Why do computational models and experimental NMR data sometimes disagree on fluorine chemical shifts?

- Resolution : Discrepancies often stem from solvent effects or incomplete basis sets in DFT calculations. Re-run simulations with explicit solvent models (e.g., PCM for DMSO) and higher-level basis sets (cc-pVTZ). Validate against empirical databases like the Pharos Project’s perfluorinated compound library, which documents solvent-dependent ¹⁹F shifts for structurally related systems .

Key Research Considerations

- Safety : Fluorinated intermediates may generate toxic HF upon hydrolysis. Use sorbent traps and Schlenk-line techniques for handling.

- Data Sources : Prioritize peer-reviewed fluorination studies and authoritative databases (e.g., EINECS, TSCA) over commercial platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.